N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide
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Description
Scientific Research Applications
Mycobacterium Tuberculosis Inhibition
Researchers have synthesized a series of molecules incorporating elements of the chemical structure similar to "N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide" to target Mycobacterium tuberculosis. These compounds, designed through molecular hybridization, have shown promising results in inhibiting the DNA gyrase B of Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents (Reddy et al., 2014).
Antiviral Activity
Another study focused on synthesizing derivatives to explore their anti-HIV activity. By modifying the core structure similar to our compound of interest, researchers developed new non-nucleoside reverse transcriptase inhibitors, demonstrating the compound's potential as a backbone for creating antiviral medications (Al-Masoudi et al., 2007).
Anti-Influenza Virus Activity
A study introduced a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the H5N1 influenza virus. This research underscores the compound's utility in generating new antiviral agents, particularly against avian influenza (Hebishy et al., 2020).
Antiproliferative and Anti-HIV Activity
Further research into derivatives of a similar structural framework has revealed compounds with notable antiproliferative activity against human tumor-derived cell lines, though no significant anti-HIV activity was observed. This indicates the compound's potential in cancer research, particularly for designing new chemotherapeutic agents (Al-Soud et al., 2010).
Bacterial Biofilm and Enzyme Inhibition
Research on bis(pyrazole-benzofuran) hybrids, incorporating a piperazine linker similar to the core structure of interest, has led to compounds with potent antibacterial efficacy and biofilm inhibition, particularly against MRSA and VRE strains. These studies highlight the compound's potential application in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
properties
IUPAC Name |
N-[2-oxo-2-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-17(15-19-18(25)16-5-2-1-3-6-16)22-12-9-21(10-13-22)11-14-23-8-4-7-20-23/h1-8H,9-15H2,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIAEZWAZUPTSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide |
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